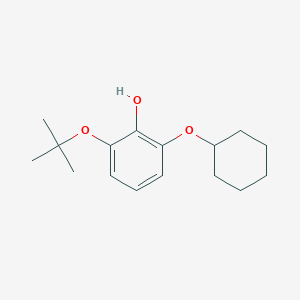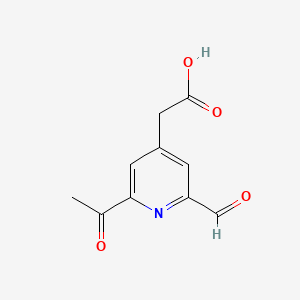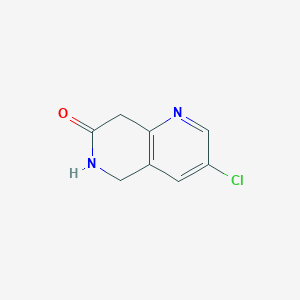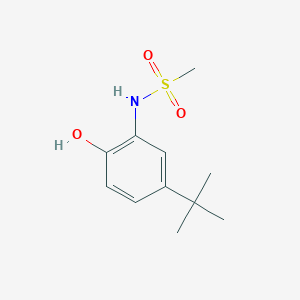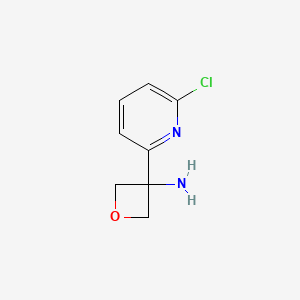
1-(4-Iodo-6-methylpyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-6-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8INO It is a derivative of pyridine, characterized by the presence of an iodo group at the 4th position and a methyl group at the 6th position on the pyridine ring, along with an ethanone group attached to the 2nd position
Métodos De Preparación
The synthesis of 1-(4-Iodo-6-methylpyridin-2-YL)ethanone typically involves the iodination of 6-methylpyridin-2-yl ethanone. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodo group at the desired position on the pyridine ring. The reaction is usually carried out under controlled conditions to ensure the selective iodination of the compound .
Industrial production methods may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
1-(4-Iodo-6-methylpyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group.
Aplicaciones Científicas De Investigación
1-(4-Iodo-6-methylpyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic applications includes its use as an intermediate in the synthesis of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-6-methylpyridin-2-YL)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodo group can enhance the compound’s binding affinity to certain targets, while the ethanone group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
1-(4-Iodo-6-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: This compound is used as an intermediate in the synthesis of COX-2 inhibitors and has different functional groups that confer distinct biological activities.
1-(4-Methylpyridin-2-yl)ethanone: Lacking the iodo group, this compound has different reactivity and applications, primarily in the synthesis of flavoring agents and other organic molecules.
Propiedades
Número CAS |
1393532-96-1 |
|---|---|
Fórmula molecular |
C8H8INO |
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
1-(4-iodo-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8INO/c1-5-3-7(9)4-8(10-5)6(2)11/h3-4H,1-2H3 |
Clave InChI |
PSHUBIWIIKEKJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)

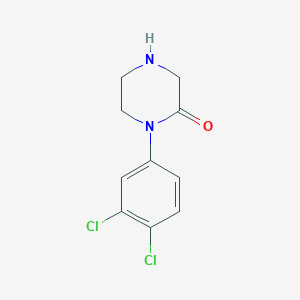
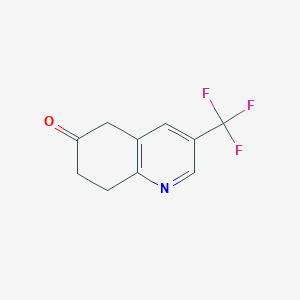

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)
